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molecular formula C11H8ClN5 B1401614 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile CAS No. 1398507-08-8

4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile

Cat. No. B1401614
M. Wt: 245.67 g/mol
InChI Key: WIFUACDBVMFQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653266B2

Procedure details

1500 ml of phosphorus oxychloride and 300 g of 4-(4-Amino-6-hydroxypyrimidin-2-ylamino)benzonitrile at 27±3° C. were added to the reaction vessel and heated to 97±3° C.; and maintained at same temperature for 7 hrs. After completion of the reaction, ˜50% of phosphorous oxychloride was distilled off under vacuum at 83±2° C. and the reaction mixture was cooled to 30±5° C. In a clean RB flask were added 1000 g of ice and 1000 mL of water and such was slowly added the above obtained reaction mass. The pH of the reaction mass was adjusted to 9.0±0.5 with 50% potassium carbonate solution in water at 5±5° C. The reaction mixture was stirred, filtered and the obtained solid was washed with 600 ml of water and suck dried. The wet solid was charged into a RB flask at 27±3° C. to which was added 600 ml of water. The resulting wet solid was taken into a RB flask and 600 ml of water was added, stirred, and filtered. The obtained solid was washed with water and suck dried. 3000 ml of ethyl acetate was charged into a RB flask and to this was added the obtained solid and heated to 43±3° C. The reaction mass was stirred for 20 mins and filtered hot. The residue was washed with ethyl acetate and filtrate (1) collected at 27±3° C. The obtained solid was again taken in RB flask to which was added 1500 ml of ethyl acetate and heated to 43±3° C., stirred and the hot reaction mass filtered and the filtrate (2) collected. Both filtrates (1) and (2) were taken and distilled off solvent at 47±3° C. To the residue was added 900 ml of heptane and cooled to 27±3° C. and was again added 1100 ml of heptane, stirred, the solid filtered and suck dried, and the solid was washed with heptane. The obtained solid was dried under vacuum. To the obtained 190 g of crude was added 380 ml of dimethyl formamide and 20.4 ml of 1,8-diazabicycloundec-7-ene under stirring at 27±3° C. and the reaction mass heated to 47±3° C. To the obtained clear solution was added 760 ml of water and stirred for 1 hr. The reaction mass was cooled and filtered. The solid was washed with 760 mL of water twice and suck dried. The solid was washed with 48 ml of chilled methanol and the solid suck dried. The obtained solid was further dried under vacuum to yield the title compound.
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[NH2:6][C:7]1[CH:12]=[C:11](O)[N:10]=[C:9]([NH:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=2)[N:8]=1.C(=O)([O-])[O-].[K+].[K+]>O>[NH2:6][C:7]1[CH:12]=[C:11]([Cl:3])[N:10]=[C:9]([NH:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=2)[N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1500 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
300 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)O)NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 (± 3) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and maintained at same temperature for 7 hrs
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under vacuum at 83±2° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 30±5° C
ADDITION
Type
ADDITION
Details
In a clean RB flask were added 1000 g of ice and 1000 mL of water and such
ADDITION
Type
ADDITION
Details
was slowly added the
CUSTOM
Type
CUSTOM
Details
above obtained
CUSTOM
Type
CUSTOM
Details
reaction mass
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the obtained solid was washed with 600 ml of water and suck
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The wet solid was charged into a RB flask at 27±3° C. to which
ADDITION
Type
ADDITION
Details
was added 600 ml of water
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The obtained solid was washed with water and suck
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
3000 ml of ethyl acetate was charged into a RB flask
ADDITION
Type
ADDITION
Details
to this was added the obtained solid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 43±3° C
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for 20 mins
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
The residue was washed with ethyl acetate and filtrate (1)
CUSTOM
Type
CUSTOM
Details
collected at 27±3° C
ADDITION
Type
ADDITION
Details
was added 1500 ml of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
heated to 43±3° C.
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the hot reaction mass filtered
CUSTOM
Type
CUSTOM
Details
the filtrate (2) collected
DISTILLATION
Type
DISTILLATION
Details
distilled off solvent at 47±3° C
ADDITION
Type
ADDITION
Details
To the residue was added 900 ml of heptane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 27±3° C.
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
suck dried
WASH
Type
WASH
Details
the solid was washed with heptane
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried under vacuum
ADDITION
Type
ADDITION
Details
To the obtained 190 g of crude was added 380 ml of dimethyl formamide and 20.4 ml of 1,8-diazabicycloundec-7-ene
STIRRING
Type
STIRRING
Details
under stirring at 27±3° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass heated to 47±3° C
ADDITION
Type
ADDITION
Details
To the obtained clear solution was added 760 ml of water
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with 760 mL of water twice
CUSTOM
Type
CUSTOM
Details
suck dried
WASH
Type
WASH
Details
The solid was washed with 48 ml of chilled methanol
CUSTOM
Type
CUSTOM
Details
the solid suck dried
CUSTOM
Type
CUSTOM
Details
The obtained solid was further dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1)Cl)NC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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